

# Introduction: Unpacking a Privileged Scaffold in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *2-Propoxy-5-(trifluoromethyl)pyridin-3-OL*  
Cat. No.: B8033068

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**2-Propoxy-5-(trifluoromethyl)pyridin-3-ol** represents a fascinating convergence of chemical motifs that are highly sought after in the fields of pharmaceutical and agrochemical research. As a substituted pyridinol, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities. The strategic placement of three key functional groups—a propoxy ether, a hydroxyl group, and a trifluoromethyl (CF<sub>3</sub>) group—creates a molecule with a unique electronic and steric profile, making it a valuable building block for library synthesis and a compelling lead candidate for targeted applications.

The trifluoromethyl group is a particularly powerful bioisostere, often introduced to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a parent molecule.[1][2] Its strong electron-withdrawing nature significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. The presence of both a hydroxyl group (a hydrogen bond donor and potential site for further functionalization) and a propoxy group (which enhances lipophilicity) provides a rich platform for synthetic elaboration and fine-tuning of physicochemical properties.[3]

This guide offers a comprehensive technical overview of **2-Propoxy-5-(trifluoromethyl)pyridin-3-ol**, synthesizing available data on its properties, proposing logical

synthetic strategies, and exploring its potential applications from the perspective of a senior application scientist.

## Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. While extensive experimental data for this specific molecule is not consolidated in public literature, we can compile its identity and predict key properties based on its structure and data from closely related analogues.

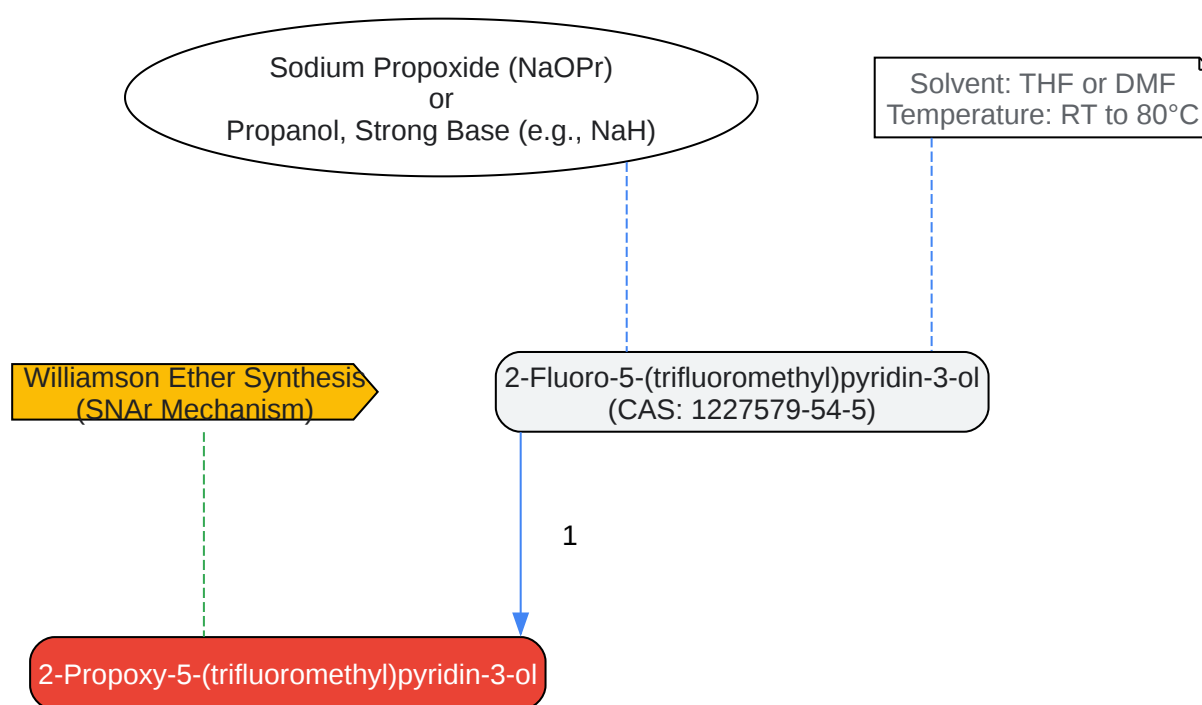
Property	Value / Description	Source / Rationale
IUPAC Name	2-Propoxy-5-(trifluoromethyl)pyridin-3-ol	---
CAS Number	1403487-73-1	Vendor Information
Molecular Formula	C <sub>9</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub>	Calculated
Molecular Weight	221.18 g/mol	Calculated
InChI	InChI=1S/C9H10F3NO2/c1-2-6-15-8-5(9(10,11)12)3-4-13-7(8)14/h3-4,14H,6H2,1-2H3	Calculated
InChIKey	Not Publicly Available	---
SMILES	CCOC1=C(O)N=CC=C1C(F)(F)F	Calculated
Appearance	Likely a solid at room temperature.	Inferred from related hydroxy-pyridines.[4]
Storage Temperature	2-8°C, under an inert atmosphere.	Recommended for analogous fluorinated pyridinols.[5]
Predicted LogP	~2.5 - 3.5	Estimated based on propoxy and CF <sub>3</sub> groups increasing lipophilicity.[2]
Predicted pKa	~8.5 - 9.5 (hydroxyl group)	Inferred from the pKa of related 2-hydroxypyridines.[4]
Predicted TPSA	~41.6 Å <sup>2</sup>	Calculated based on functional groups.

## Synthesis and Reactivity Analysis

The synthesis of **2-Propoxy-5-(trifluoromethyl)pyridin-3-ol** is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established pyridine chemistry. A plausible pathway involves the functionalization of a pre-existing trifluoromethyl-substituted pyridine core.

## Proposed Synthetic Pathway

A common strategy would begin with a halogenated pyridinol, such as 2-fluoro- or 2-chloro-5-(trifluoromethyl)pyridin-3-ol. The propoxy group can then be introduced via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) or, more specifically, a Williamson ether synthesis. The electron-withdrawing effect of the trifluoromethyl group and the pyridine nitrogen atom activates the C2 position towards nucleophilic attack.



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Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

## Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative methodology derived from standard procedures for similar transformations.

- **Reagent Preparation:** To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous propanol (10 eq.) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Stir the suspension at 0°C for 30 minutes to form sodium propoxide in situ.
- **Reaction Setup:** Dissolve the starting material, 2-fluoro-5-(trifluoromethyl)pyridin-3-ol (1.0 eq.), in a minimal amount of anhydrous dimethylformamide (DMF).
- **Nucleophilic Substitution:** Slowly add the solution of the starting material to the sodium propoxide suspension at 0°C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH<sub>4</sub>Cl). Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

## Reactivity Insights

- **The Pyridine Ring:** The trifluoromethyl group deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions 2 and 6.
- **The Hydroxyl Group (C3-OH):** This group is a key handle for further derivatization. It can be acylated, alkylated, or used in cross-coupling reactions after conversion to a triflate. Its acidity allows it to act as a proton donor in hydrogen bonding, which is crucial for receptor binding.
- **The Propoxy Group (C2-OPr):** The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr<sub>3</sub>).

## Potential Applications and Biological Relevance

While direct biological data for **2-Propoxy-5-(trifluoromethyl)pyridin-3-ol** is limited, the core scaffold is prevalent in compounds with significant bioactivity. The combination of the trifluoromethylpyridine moiety with varied substituents at the 2- and 3-positions has yielded potent agents in several therapeutic and agricultural areas.

## Agrochemicals

Trifluoromethyl-substituted pyridines are a cornerstone of modern agrochemical design.[6]

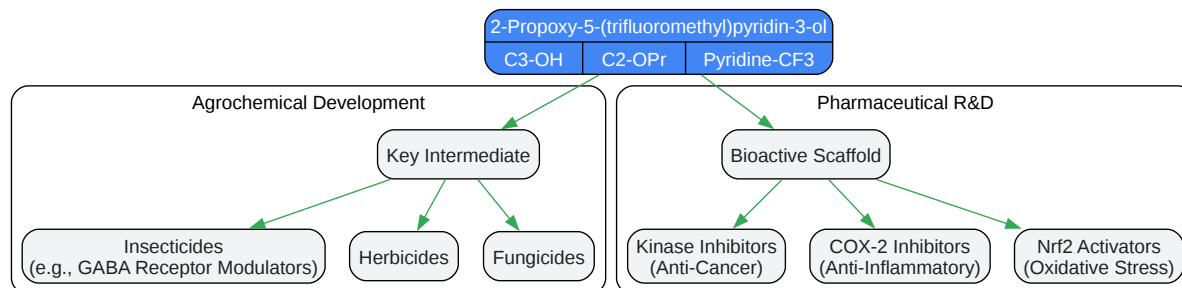
They are found in:

- **Insecticides:** The 2-chloro-5-(trifluoromethyl)pyridine core is a key intermediate for insecticides like Fipronil.[7] The structural similarity suggests that derivatives could exhibit insecticidal properties by targeting the central nervous system of insects.
- **Herbicides and Fungicides:** The trifluoromethylpyridine structure is also used to create selective herbicides and fungicides, where the CF<sub>3</sub> group enhances efficacy and reduces the rate of metabolic degradation by the target organism.[6][7]

## Drug Discovery and Medicinal Chemistry

The pyridinol scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.

- **Kinase Inhibitors:** Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The N-H and C=O groups of the pyridone tautomer of the title compound are excellent hydrogen bond donors and acceptors, mimicking this interaction.[1]
- **COX-2 Inhibitors:** A series of 2-alkoxy-5-(trifluoromethyl)phenylpyridines have been synthesized and shown to be highly potent and selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the potential of this scaffold in developing anti-inflammatory agents.[8]
- **Nrf2 Activators:** Structurally related compounds have been identified as potent and selective activators of the Nrf2 pathway, a key regulator of cellular responses to oxidative stress.[9] This suggests potential applications in diseases characterized by oxidative damage, such as chronic obstructive pulmonary disease (COPD).



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Caption: Potential applications derived from the core chemical scaffold.

## Safety, Handling, and Storage

Proper handling of fluorinated organic compounds is essential. The following guidelines are based on safety data sheets (SDS) for structurally similar chemicals.[10][11][12][13]

- Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. [7][14] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.
- Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[15] Store at 2-8°C under an inert atmosphere for long-term stability.[5]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**2-Propoxy-5-(trifluoromethyl)pyridin-3-ol** is a strategically designed molecule that holds considerable promise as a versatile building block. Its physicochemical properties, driven by the interplay of its propoxy, hydroxyl, and trifluoromethyl groups, make it an attractive scaffold for generating novel compounds in agrochemical and pharmaceutical research. While direct experimental data remains sparse, logical synthetic routes can be readily devised, and its potential for bioactivity is strongly supported by the extensive literature on related trifluoromethylpyridine derivatives. For researchers and drug development professionals, this compound represents a valuable starting point for exploring new chemical space in the search for next-generation insecticides, herbicides, and targeted human therapeutics.

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